molecular formula C13H17ClO B14061189 1-Chloro-1-(2,6-diethylphenyl)propan-2-one

1-Chloro-1-(2,6-diethylphenyl)propan-2-one

Cat. No.: B14061189
M. Wt: 224.72 g/mol
InChI Key: AERXDLRQMWGFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2,6-diethylphenyl)propan-2-one typically involves the chlorination of 1-(2,6-diethylphenyl)propan-2-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2,6-diethylphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-1-(2,6-diethylphenyl)propan-2-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,6-diethylphenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can participate in various redox reactions, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

1-chloro-1-(2,6-diethylphenyl)propan-2-one

InChI

InChI=1S/C13H17ClO/c1-4-10-7-6-8-11(5-2)12(10)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3

InChI Key

AERXDLRQMWGFCS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)C(C(=O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.